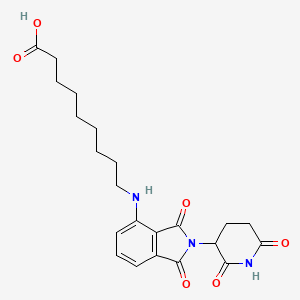
9-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)nonanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)nonanoic acid” is a derivative of pomalidomide linked with diphenylcarbamide . It is synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material .
Synthesis Analysis
The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The detailed operation is as follows: the 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 reacted with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitution, click reaction, and addition reaction .科学的研究の応用
Chemical Synthesis and Structural Properties
Synthesis and Structural Analyses : 9-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)nonanoic acid, as part of a broader group of dioxopiperidin and dioxoisoindolin compounds, has been synthesized and structurally analyzed. Such compounds, including those with dioxopiperidin and dioxoisoindolin structures, are used in chemical synthesis processes and have been characterized through various analytical and spectral methods (Hanefeld et al., 1996), (Bedair et al., 2006).
Crystallography and Molecular Structure : The molecular structures of related compounds have been established using X-ray crystallography and quantum calculations. These analyses provide insights into the hydrogen bonding characteristics and structural motifs of these molecules, essential for understanding their chemical behavior and potential applications (Al-farhan et al., 2011).
Biomedical Research
Antimicrobial Activity : Some derivatives of dioxoisoindolin compounds have demonstrated antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents (Bedair et al., 2006), (Al-farhan et al., 2011).
Immunosuppressive Activity : Research on derivatives of dioxoisoindolin has shown promising results in immunosuppressive therapy. Compounds in this class have been synthesized and evaluated for their ability to reduce pro-inflammatory cytokines, offering potential advancements in treating autoimmune diseases (Barbieri et al., 2017).
Material Science and Engineering
Photo-Patternable Epoxy Systems : Certain dioxoisoindolin derivatives have been used in synthesizing novel photo-patternable cross-linked epoxy systems. These systems, applicable in deep UV lithography, demonstrate the versatility of dioxoisoindolin compounds in material science (Huh et al., 2009).
Synthesis of Optically Active Polyamides : Derivatives containing dioxoisoindolin have been used to synthesize optically active polyamides with potential applications in various fields like photonics and optoelectronics (Faghihi et al., 2010).
Analytical and Spectroscopic Applications
- Fluorescent Detection Mechanisms : The study of 2-(4-nitro-1,3-dioxoisoindolin-2-yl) acetic acid, a related compound, offers insights into fluorescent detection mechanisms. This research is significant for developing sensitive and selective analytical methods in various scientific fields (Yang et al., 2021).
作用機序
特性
IUPAC Name |
9-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c26-17-12-11-16(20(29)24-17)25-21(30)14-8-7-9-15(19(14)22(25)31)23-13-6-4-2-1-3-5-10-18(27)28/h7-9,16,23H,1-6,10-13H2,(H,27,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMJVYCYINHWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2826208.png)
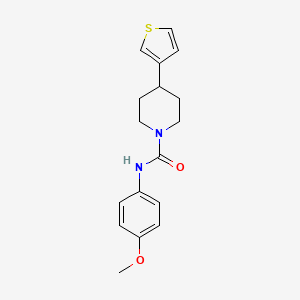
![[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2826215.png)
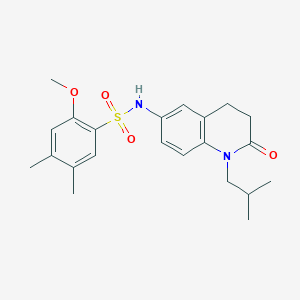
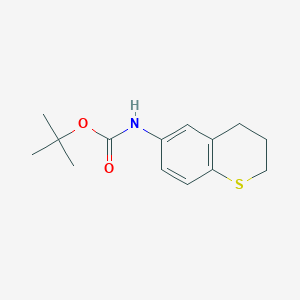
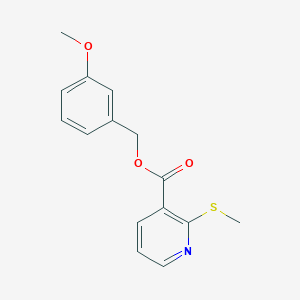
![3-((4-chlorophenyl)thio)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2826222.png)
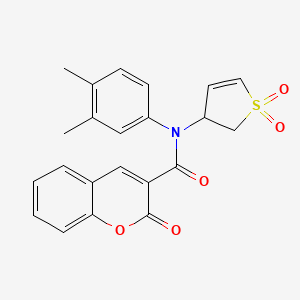
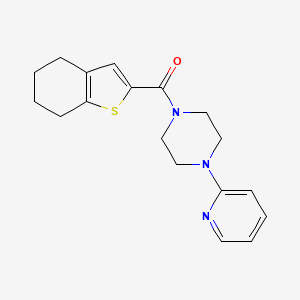
![2-[1-(Bromomethyl)cyclopropyl]oxolane](/img/structure/B2826225.png)

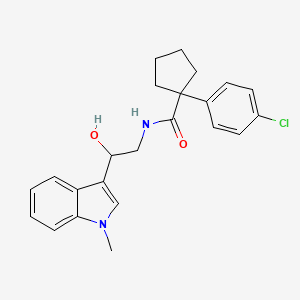

![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2826231.png)